N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and a methoxybenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide are currently under investigation
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The compound is likely to influence multiple pathways due to its potential interactions with various targets
Result of Action
It is hypothesized that the compound may induce changes in cellular processes, potentially leading to therapeutic effects . .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide can be achieved through several synthetic routes. One common method involves the amidation reaction between a carboxylic acid derivative and an amine. For instance, the reaction between 2-methoxybenzoic acid and 3-(4-(dimethylamino)phenyl)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired amide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of lead acetate as a catalyst in a solvent-free environment. This approach has been shown to increase the reaction rate and yield of the amidation process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a sodium channel blocker.
Industry: Utilized in the production of surfactants and polyurethane foams with improved physical properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)acetamide: Similar in structure but with an acetamide group instead of a methoxybenzamide.
N-(3-(dimethylamino)propyl)oleamide: Contains an oleamide group, used as a surfactant and in the synthesis of polyurethane foams.
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide is unique due to its specific combination of a dimethylamino group, a phenyl ring, and a methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-21(2)16-12-10-15(11-13-16)7-6-14-20-19(22)17-8-4-5-9-18(17)23-3/h4-5,8-13H,6-7,14H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUIJORWZPZOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.